An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 3-Amino-3-phenyl-1-propanol: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of 3-Amino-3-phenyl-1-propanol. This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its utility as a key intermediate in the synthesis of prominent drugs such as Fluoxetine and Atomoxetine is highlighted. This document includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in pharmaceutical manufacturing pathways.
Chemical Properties and Structure
3-Amino-3-phenyl-1-propanol is a chiral amino alcohol that features a phenyl group and an amino group attached to the same benzylic carbon, with a primary alcohol at the terminus of the three-carbon chain.[1][2]
Table 1: Chemical Identifiers and Properties of 3-Amino-3-phenyl-1-propanol
| Property | Value | Reference(s) |
| IUPAC Name | 3-amino-3-phenylpropan-1-ol | [3] |
| CAS Number | 14593-04-5 | [4] |
| Molecular Formula | C₉H₁₃NO | [3] |
| Molecular Weight | 151.21 g/mol | [3] |
| Appearance | White to off-white solid/needles | [4][5] |
| Melting Point | 70-77 °C | [4] |
| Boiling Point | 134 °C at 4 mmHg | [4] |
| Solubility | Soluble in water, methanol, ethanol, and chloroform. | [5] |
Chemical Structure
The structure of 3-Amino-3-phenyl-1-propanol consists of a propyl chain with a phenyl and an amino substituent at the third carbon and a hydroxyl group at the first carbon. The presence of a chiral center at the C-3 position makes it a valuable precursor for the synthesis of enantiomerically pure pharmaceuticals.[2]
Structural Formula:
Experimental Protocols
Synthesis of 3-Amino-3-phenyl-1-propanol
A common method for the synthesis of 3-Amino-3-phenyl-1-propanol is through a Mannich reaction followed by reduction. The following is a representative protocol adapted from the synthesis of the analogous N-methyl derivative.[6]
Step 1: Mannich Reaction to form 3-Amino-1-phenyl-1-propanone hydrochloride
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To a reaction vessel, add acetophenone, paraformaldehyde, and amine hydrochloride (in this case, ammonium chloride would be used for the primary amine) in an alcoholic solvent (e.g., ethanol or isopropanol).
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Heat the mixture in a sealed container to a temperature between 60-100 °C and stir for several hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Cool the concentrated solution to induce crystallization of the 3-amino-1-phenyl-1-propanone hydrochloride salt.
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Filter the crystals and wash with a cold solvent.
Step 2: Reduction to 3-Amino-3-phenyl-1-propanol
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Dissolve the 3-amino-1-phenyl-1-propanone hydrochloride in a suitable solvent (e.g., water or methanol).
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Add a reducing agent, such as sodium borohydride, portion-wise at a controlled temperature (e.g., 5-10 °C).[7] Alternatively, catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere (0.3–1.5 MPa) at 25–80 °C can be employed.[6]
-
Stir the reaction mixture until the reduction is complete, as monitored by TLC or HPLC.
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Adjust the pH of the solution to 9-14 using an aqueous base (e.g., sodium hydroxide).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
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Purify the crude 3-Amino-3-phenyl-1-propanol by recrystallization from a suitable solvent (e.g., cyclohexane).
Analytical Method: HPLC with Fluorescence Detection
The following is a general procedure for the quantitative analysis of 3-Amino-3-phenyl-1-propanol in a sample, adapted from methods for similar amino alcohols. This method involves pre-column derivatization to form a fluorescent product.
Materials and Reagents:
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3-Amino-3-phenyl-1-propanol standard
-
Ortho-phthalaldehyde (OPA)
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Thiol reagent (e.g., N-acetyl-L-cysteine)
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Boric acid buffer
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Acetonitrile (HPLC grade)
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Water (HPLC grade)
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Reversed-phase C18 column
Procedure:
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Standard and Sample Preparation:
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Prepare a stock solution of 3-Amino-3-phenyl-1-propanol in a suitable solvent (e.g., methanol).
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Prepare working standards by serial dilution of the stock solution.
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Prepare the sample by dissolving it in the same solvent as the standards and filter through a 0.45 µm syringe filter.
-
-
Derivatization:
-
In an autosampler vial, mix the standard or sample solution with the OPA/thiol reagent in a boric acid buffer (pH ~9.5).
-
Allow the reaction to proceed for a short, fixed time (e.g., 1-2 minutes) at room temperature to form the fluorescent isoindole derivative.
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Fluorescence Detector: Excitation wavelength of ~340 nm and an emission wavelength of ~450 nm.
-
-
Quantification:
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Construct a calibration curve by plotting the peak area of the derivatized 3-Amino-3-phenyl-1-propanol standards against their concentrations.
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Determine the concentration of 3-Amino-3-phenyl-1-propanol in the sample by interpolating its peak area on the calibration curve.
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Role in Pharmaceutical Synthesis
3-Amino-3-phenyl-1-propanol is a critical chiral intermediate in the synthesis of several important pharmaceuticals. Its primary utility lies in providing the core structure for drugs that modulate central nervous system targets.
Precursor to Fluoxetine
Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), is widely prescribed for the treatment of depression and other psychiatric disorders. The synthesis of fluoxetine can utilize 3-amino-3-phenyl-1-propanol as a key starting material.[1][7]
References
- 1. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Propanol, 3-amino-3-phenyl- | C9H13NO | CID 203500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3-Amino-3-phenyl-1-propanol, 94% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents [patents.google.com]
- 7. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
